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Compound of Interest

Compound Name: 2-Hydroxy-n-methylacetamide

Cat. No.: B1583540 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key spectroscopic data for the

chemical compound 2-Hydroxy-n-methylacetamide (CAS No. 5415-94-1). The information

presented herein is essential for the characterization, identification, and quality control of this

molecule in research and development settings. This document summarizes nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and includes generalized

experimental protocols for acquiring such spectra.

Core Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for 2-Hydroxy-n-
methylacetamide.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift
(ppm)

Multiplicity Integration Assignment

Data not publicly

available
- - -

Despite extensive searches of public spectroscopic databases, detailed ¹H NMR data with

assigned chemical shifts and coupling constants for 2-Hydroxy-n-methylacetamide could not

be located.
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Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (ppm) Assignment

Data not publicly available C=O (Amide)

Data not publicly available CH₂-OH

Data not publicly available N-CH₃

Quantitative ¹³C NMR data for 2-Hydroxy-n-methylacetamide is not readily available in public

domains. The expected chemical shift regions are based on analogous structures.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

Data not publicly available - O-H stretch

Data not publicly available - N-H stretch

Data not publicly available - C=O stretch (Amide I)

Data not publicly available - N-H bend (Amide II)

Data not publicly available - C-N stretch

Data not publicly available - C-O stretch

While the existence of vapor-phase IR spectra is noted in databases such as PubChem, the

specific peak table is not publicly accessible.[1]

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

Data not publicly available - [M]⁺

Data not publicly available - Fragment Ions

GC-MS data for 2-Hydroxy-n-methylacetamide is indicated as available in spectral

databases, but the fragmentation pattern and relative intensities are not publicly detailed.[1]
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

outlined above. These protocols are based on standard laboratory practices for small polar

molecules and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

2-Hydroxy-n-methylacetamide sample (5-10 mg)

Deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃)

5 mm NMR tubes

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Accurately weigh the 2-Hydroxy-n-methylacetamide sample and

dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the

deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Set the spectral width to cover the expected proton chemical shift range (typically 0-12

ppm).

Utilize a standard single-pulse experiment.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
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Process the data using Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

Set the spectral width to encompass the expected carbon chemical shift range (typically 0-

180 ppm).

Employ a proton-decoupled pulse sequence.

Acquire a significantly larger number of scans compared to ¹H NMR due to the lower

natural abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak.

Infrared (IR) Spectroscopy
Objective: To identify functional groups present in the molecule.

Materials:

2-Hydroxy-n-methylacetamide sample

FTIR Spectrometer with a suitable sampling accessory (e.g., ATR, KBr pellet press)

Potassium bromide (KBr), if using the pellet method

Procedure (ATR Method):

Background Scan: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Spectrum Acquisition: Apply pressure to ensure good contact and collect the sample

spectrum. A typical acquisition involves multiple scans to improve the signal-to-noise ratio

over a range of 4000-400 cm⁻¹.

Data Processing: Perform a background correction on the collected spectrum.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

2-Hydroxy-n-methylacetamide sample

A suitable solvent (e.g., methanol, acetonitrile)

Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure (ESI-MS):

Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent.

Instrument Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Capillary Voltage: Typically around 3-4 kV.

Drying Gas Temperature: Approximately 300-350 °C.

Drying Gas Flow: Dependent on the instrument, e.g., 8-10 L/min.

Scan Range: A suitable m/z range to include the expected molecular ion (e.g., m/z 50-

200).

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the

mass spectrum.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce structural information.

Visualization of Spectroscopic Correlations
The following diagram illustrates the chemical structure of 2-Hydroxy-n-methylacetamide and

the expected correlations of its atoms to the different spectroscopic techniques.
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Spectroscopic Correlations for 2-Hydroxy-n-methylacetamide

2-Hydroxy-n-methylacetamide Expected Spectroscopic Signals
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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